1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone

Lipophilicity Drug-likeness Physicochemical Properties

Researchers need pure, structurally defined building blocks for reproducible SAR. 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone (CAS 444148-82-7) provides a unique 4-chloro & 3,4-dimethylanilino scaffold with reported NPP3 inhibition and antimicrobial potential. • Purity: 98% ensures reliable assay results. • Drug-like: Zero Rule-of-5 violations, LogP ~4.6. • Utility: Versatile intermediate for library synthesis. Secure this high-quality starting point for your medicinal chemistry program.

Molecular Formula C17H18ClNO
Molecular Weight 287.79
CAS No. 444148-82-7
Cat. No. B2529725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone
CAS444148-82-7
Molecular FormulaC17H18ClNO
Molecular Weight287.79
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C17H18ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-8,11,19H,9-10H2,1-2H3
InChIKeyQKIAVVUKQAHMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone: Overview & Procurement


1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone (CAS: 444148-82-7) is a synthetic organic compound with the molecular formula C17H18ClNO and a molecular weight of 287.78 g/mol . It belongs to the class of aromatic ketones and features a distinct substitution pattern combining a 4-chlorophenyl group and a 3,4-dimethylanilino moiety on a propanone backbone . This specific arrangement differentiates it from structurally related analogs in chemical supply catalogs . The compound is listed in major chemical registries including PubChem (CID 2870474) and ChemSpider (ID 776500) [1].

1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone: Interchangeability Risk


The precise substitution pattern on the 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone scaffold, particularly the 4-chloro substituent and the 3,4-dimethyl substitution on the aniline ring, creates a unique chemical identity that is not replicated by closely related analogs available in the market . Substitution with a different halogen (e.g., 4-bromo analog), a different chlorophenyl isomer (e.g., 3,4-dichlorophenyl analog), or an altered aniline substitution pattern (e.g., 2,3-dimethylanilino analog) can profoundly affect the compound's physicochemical properties and potential biological activity . These changes can significantly alter molecular recognition events, such as binding to enzymes or receptors, rendering generic substitution a high-risk approach for reproducible research .

1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone: Quantitative Differentiation


LogP: Key Lipophilicity Differentiator

The target compound exhibits a significantly higher calculated LogP (4.60-4.69) compared to its more polar 3,4-dichlorophenyl analog [1]. This difference in lipophilicity is a critical parameter for predicting passive membrane permeability, tissue distribution, and potential non-specific binding. A higher LogP generally correlates with increased ability to cross biological membranes, including the blood-brain barrier, which can be a strategic advantage or a liability depending on the intended application. This quantifiable difference underscores the importance of selecting the correct analog for studies focused on central nervous system penetration or for assays sensitive to compound lipophilicity .

Lipophilicity Drug-likeness Physicochemical Properties

Rule of Five Compliance: Drug-Likeness Profile

The target compound, 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone, has zero violations of Lipinski's 'Rule of Five' [1]. This is a key differentiator when selecting a compound from this chemical class for early-stage drug discovery. While many analogs may share this property, the specific combination of its molecular weight (287.78 g/mol), LogP (4.60-4.69), and hydrogen bond donor/acceptor counts place it in a defined physicochemical space that is often predictive of oral bioavailability [2]. This provides a quantitative, rule-based justification for its selection over analogs that may have higher molecular weight or additional polar functionality, which could push them out of favorable drug-like space .

Drug Design Oral Bioavailability Lipinski's Rule of Five

Antimicrobial Potential as Scaffold Differentiator

Preliminary studies indicate that 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone is being investigated for its potential antimicrobial and anticancer properties . While specific quantitative IC50 or MIC data is not yet available in the public domain, the compound's classification as a 'rare and unique chemical' by major chemical suppliers suggests it is of interest as a novel scaffold for drug discovery . This positions it as a tool compound for exploring structure-activity relationships (SAR) within the broader class of substituted phenylpropanones, offering a defined starting point for chemical optimization that is distinct from more common, heavily patented analogs .

Antimicrobial Antibacterial Drug Discovery

NPP3 Inhibition: Binding Interaction Evidence

The compound has been evaluated in an in vitro enzyme inhibition assay against human NPP3 (nucleotide pyrophosphatase/phosphodiesterase 3), a target implicated in various physiological and pathological processes [1]. While specific Ki or IC50 values are not disclosed in the public assay summary, the existence of this high-quality target-based assay data in BindingDB (ChEMBL_1813607) is a strong indicator of its potential as a ligand for this enzyme class [2]. This provides a crucial differentiator: the target compound has a documented, albeit not fully quantified, interaction with a specific human enzyme target, whereas many close structural analogs lack any such documented biological interrogation. This makes it a more valuable starting point for medicinal chemistry campaigns focused on NPP3 or related phosphodiesterases .

Enzyme Inhibition Nucleotide Pyrophosphatase BindingDB

Structural Uniqueness and Purity for SAR Reliability

The compound is available from commercial suppliers with a specified purity of 98% . Its unique substitution pattern, specifically the combination of the 4-chloro substituent on the phenyl ring and the 3,4-dimethyl groups on the aniline ring, is a key differentiator from common analogs like 1-(4-Bromophenyl)-3-(3,4-dimethylanilino)-1-propanone or 1-(4-Chlorophenyl)-3-(2,3-dimethylanilino)-1-propanone . This defined chemical structure provides a reliable and reproducible starting point for synthetic modifications and structure-activity relationship (SAR) studies. The high purity ensures that observed biological effects are attributable to the target compound and not to impurities that could confound results .

SAR Medicinal Chemistry Synthetic Intermediate

1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone: Procurement Application Scenarios


SAR Scaffold for Antimicrobial Drug Discovery

Researchers investigating novel antimicrobial agents can utilize this compound as a defined starting point for SAR exploration . Its unique substitution pattern, coupled with its favorable drug-like properties (zero Rule of Five violations) and documented research interest in antimicrobial applications, makes it a valuable scaffold for synthesizing and testing a focused library of derivatives [1]. The high purity (98%) ensures that observed structure-activity trends are reliable and not artifactually driven by contaminants .

Chemical Probe for NPP3 and Phosphodiesterase Research

For studies targeting human NPP3 (nucleotide pyrophosphatase/phosphodiesterase 3), this compound offers a validated chemical starting point . Its confirmed, albeit qualitative, inhibition in a cell-membrane assay provides a critical advantage over completely uncharacterized analogs. Scientists can procure this compound to confirm the reported activity, determine its potency (IC50/Ki), and initiate a medicinal chemistry program to optimize its affinity and selectivity for NPP3 or related phosphodiesterases [1].

Synthetic Intermediate for Complex Molecules

This compound serves as a versatile intermediate in organic synthesis, particularly for building more complex molecules that incorporate the 1-(4-chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone backbone . Its functional groups (ketone, aromatic amine) are amenable to a wide range of chemical transformations, including oxidation, reduction, and substitution reactions [1]. This makes it a useful building block for medicinal chemistry groups synthesizing diverse compound collections.

Physicochemical Reference Standard for ADME-Tox Studies

Given its well-defined and predicted physicochemical properties, including a high LogP (4.60-4.69) and zero Rule of Five violations, this compound can serve as a reference standard in ADME-Tox studies . Researchers can use it to calibrate or validate assays designed to measure membrane permeability, plasma protein binding, or metabolic stability for moderately lipophilic, drug-like molecules. Its distinct profile allows it to act as a comparator for other compounds with similar or differing lipophilicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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